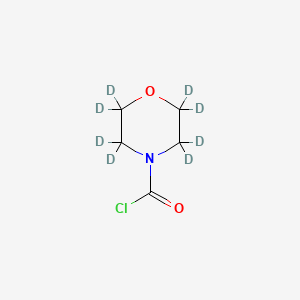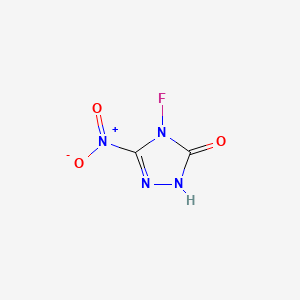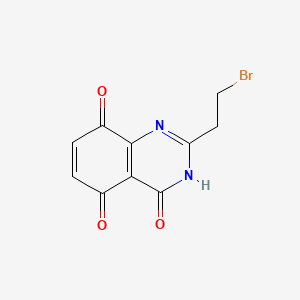
2-(2-bromoethyl)-3H-quinazoline-4,5,8-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromoethyl)-3H-quinazoline-4,5,8-trione is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of a bromoethyl group attached to the quinazoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromoethyl)-3H-quinazoline-4,5,8-trione typically involves the bromination of a quinazoline derivative. One common method includes the reaction of quinazoline-4,5,8-trione with bromoethane in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalysts and solvents can enhance the efficiency and selectivity of the reaction, making it suitable for large-scale manufacturing.
化学反応の分析
Types of Reactions
2-(2-Bromoethyl)-3H-quinazoline-4,5,8-trione undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction Reactions: Reduction can be used to modify the quinazoline core, potentially altering its biological activity.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can be further utilized in pharmaceutical and chemical research.
科学的研究の応用
2-(2-Bromoethyl)-3H-quinazoline-4,5,8-trione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 2-(2-bromoethyl)-3H-quinazoline-4,5,8-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, making the compound useful in studying biological processes and developing therapeutic agents.
類似化合物との比較
Similar Compounds
- 2-(2-Chloroethyl)-3H-quinazoline-4,5,8-trione
- 2-(2-Iodoethyl)-3H-quinazoline-4,5,8-trione
- 2-(2-Fluoroethyl)-3H-quinazoline-4,5,8-trione
Uniqueness
2-(2-Bromoethyl)-3H-quinazoline-4,5,8-trione is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with biological targets, making it a valuable tool in medicinal chemistry and drug design.
特性
分子式 |
C10H7BrN2O3 |
|---|---|
分子量 |
283.08 g/mol |
IUPAC名 |
2-(2-bromoethyl)-3H-quinazoline-4,5,8-trione |
InChI |
InChI=1S/C10H7BrN2O3/c11-4-3-7-12-9-6(15)2-1-5(14)8(9)10(16)13-7/h1-2H,3-4H2,(H,12,13,16) |
InChIキー |
ADMYAVGYYRVTKQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)C2=C(C1=O)C(=O)NC(=N2)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


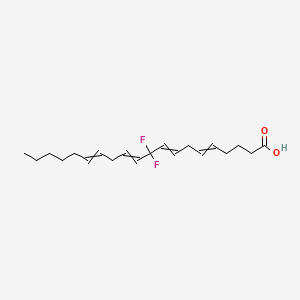


![2-Butanone, 3-[(2-methylpropyl)amino]-](/img/structure/B13836022.png)
![FER pentacarbonyle [French]](/img/structure/B13836026.png)
![2,2'-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6](/img/structure/B13836028.png)
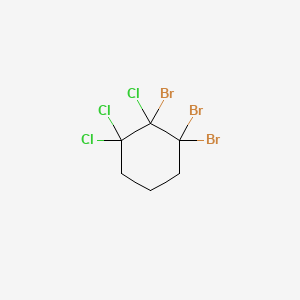

![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one](/img/structure/B13836033.png)
